molecular formula C15H18N2O2 B12185976 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one

Cat. No.: B12185976
M. Wt: 258.32 g/mol
InChI Key: XITCWIIOJSHQMP-UHFFFAOYSA-N
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Description

1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one (Y043-3927) is a synthetic compound featuring a pyrido[4,3-b]indole scaffold substituted with a methoxy group at position 8 and a propan-1-one chain at position 2. Its molecular formula is C₂₄H₂₅N₃O₃, with a molecular weight of 403.48 g/mol .

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one

InChI

InChI=1S/C15H18N2O2/c1-3-15(18)17-7-6-14-12(9-17)11-8-10(19-2)4-5-13(11)16-14/h4-5,8,16H,3,6-7,9H2,1-2H3

InChI Key

XITCWIIOJSHQMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied, such as its anticancer or antiviral effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Name/ID Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
Y043-3927 (Target) 8-methoxy, propan-1-one C₂₄H₂₅N₃O₃ 403.48 Larger alkyl chain; potential metabolic stability concerns due to methoxy
Compound 10 6-(dimethylamino)-1H-indol-2-yl C₂₄H₂₄N₄O₂ 424.48 Polar dimethylamino group; higher yield (50%)
Compound 11 5-(trifluoromethyl)-1H-pyrazol-3-yl C₁₈H₁₈F₃N₅O₂ 409.37 Trifluoromethyl group; conformational isomers (Ca/Cb = 67/33); low yield (22%)
Compound 22 8-(trifluoromethoxy), 5-(trifluoromethyl) C₁₈H₁₃F₆N₃O₂ 429.31 Dual trifluoromethyl/trifluoromethoxy; high yield (88%)
2LW (Chloro analog) 8-chloro, ethanone C₁₃H₁₃ClN₂O 248.71 Smaller size; higher lipophilicity; no chiral centers
G022 (Metabolite) 6,7-dichloro, 2-hydroxyethanone C₁₃H₁₂Cl₂N₂O₂ 305.15 Demethylation product; increased polarity
Key Observations:
  • Substituent Effects : The methoxy group in Y043-3927 may enhance solubility but could be metabolically labile, as seen in G022 . Trifluoromethyl groups (e.g., Compound 11, 22) improve metabolic stability and binding affinity due to electronegativity and lipophilicity .
  • Molecular Weight and Lipophilicity : Y043-3927 has the highest molecular weight among the analogs, which may impact blood-brain barrier penetration. The chloro analog (2LW) is smaller and more lipophilic, favoring membrane permeability .

Biological Activity

1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is a complex organic compound belonging to the class of pyridoindoles. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Its unique structural features allow it to interact with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one is C17H22N2O2C_{17}H_{22}N_{2}O_{2}, with a molecular weight of 286.37 g/mol. The compound features an indole moiety fused with a pyridine ring and contains a methoxy group, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₂₂N₂O₂
Molecular Weight286.37 g/mol
StructureStructure

Antidepressant Effects

Research indicates that compounds similar to 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one exhibit significant antidepressant activity. For instance, studies have shown that derivatives containing the pyridoindole structure can enhance binding affinity to serotonin receptors (5-HT_1A), which are crucial in mood regulation .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in various models. It has been reported to promote neurite outgrowth and enhance mitochondrial function under stress conditions. These properties suggest potential applications in treating neurodegenerative diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that modulation of neurotransmitter systems plays a critical role. The interaction with serotonin receptors and other neurotransmitter pathways is likely responsible for its antidepressant and neuroprotective effects.

Study on Antidepressant Activity

A study published in ResearchGate evaluated the antidepressant potential of novel pyrrolidine derivatives related to pyridoindoles. The findings indicated that compounds with similar structural frameworks showed significant binding affinity to serotonin receptors and exhibited behavioral improvements in animal models .

Neurogenesis Promotion

Another investigation focused on the compound's ability to promote neurogenesis. In vitro studies demonstrated that treatment with 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propan-1-one resulted in increased viability of neuronal cells subjected to cytotoxic stressors like ionomycin .

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